molecular formula C27H21Cl2NO7 B11049017 N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

Cat. No. B11049017
M. Wt: 542.4 g/mol
InChI Key: MMJQVXNGXYKEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide is a complex organic compound that features a combination of benzyl, chromenyl, and benzodioxolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide typically involves multi-step organic reactions. The starting materials may include 3,4-dichlorobenzyl chloride, 4-hydroxycoumarin, and 7-methoxy-1,3-benzodioxole. The synthesis may proceed through the following steps:

    Formation of the intermediate: Reacting 3,4-dichlorobenzyl chloride with a suitable nucleophile to form an intermediate.

    Coupling reaction: The intermediate is then coupled with 4-hydroxycoumarin under basic conditions to form a chromenyl derivative.

    Final coupling: The chromenyl derivative is then coupled with 7-methoxy-1,3-benzodioxole under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl groups or other reducible sites within the molecule.

    Substitution: The benzyl and benzodioxolyl groups may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles may be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound may be explored as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide: can be compared with other compounds that feature similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these structural motifs, which may confer unique chemical and biological properties

properties

Molecular Formula

C27H21Cl2NO7

Molecular Weight

542.4 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-3-(4-hydroxy-2-oxochromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

InChI

InChI=1S/C27H21Cl2NO7/c1-34-21-9-15(10-22-26(21)36-13-35-22)17(11-23(31)30-12-14-6-7-18(28)19(29)8-14)24-25(32)16-4-2-3-5-20(16)37-27(24)33/h2-10,17,32H,11-13H2,1H3,(H,30,31)

InChI Key

MMJQVXNGXYKEGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C(CC(=O)NCC3=CC(=C(C=C3)Cl)Cl)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.